(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane
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Overview
Description
The compound (5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a unique structure with two trimethylstannyl groups attached to a thiophene-indeno core, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane typically involves multiple steps:
Formation of the Indeno[1,2-b]thiophene Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Trimethylstannyl Groups: The trimethylstannyl groups are introduced via a stannylation reaction, often using trimethyltin chloride as a reagent.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct attachment of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and reproducibility. The process would include:
Automated Mixing and Heating: To ensure consistent reaction conditions.
Purification Steps: Such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can modify the tin centers or other parts of the molecule.
Substitution: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tin oxides, while substitution could produce a variety of organotin derivatives.
Scientific Research Applications
(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane involves its interaction with molecular targets, primarily through its tin centers. These interactions can affect various pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can interfere with signal transduction pathways by modifying key proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane: shares similarities with other organotin compounds, such as:
Uniqueness
What sets This compound apart is its unique indeno[1,2-b]thiophene core, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C37H58S2Sn2 |
---|---|
Molecular Weight |
804.4 g/mol |
IUPAC Name |
[5-[4,4-bis(2-ethylhexyl)-2-trimethylstannylindeno[1,2-b]thiophen-6-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C31H40S2.6CH3.2Sn/c1-5-9-12-23(7-3)21-31(22-24(8-4)13-10-6-2)27-17-19-33-30(27)26-16-15-25(20-28(26)31)29-14-11-18-32-29;;;;;;;;/h11,14-17,20,23-24H,5-10,12-13,21-22H2,1-4H3;6*1H3;; |
InChI Key |
RARNSKMIWXONRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)C3=CC=C(S3)[Sn](C)(C)C)C4=C1C=C(S4)[Sn](C)(C)C)CC(CC)CCCC |
Origin of Product |
United States |
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